N-[2-(9H-Fluoren-9-YL)ethyl]acetamide
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Overview
Description
N-[2-(9H-Fluoren-9-yl)ethyl]acetamide is a chemical compound with the molecular formula C17H17NO It is known for its unique structure, which includes a fluorenyl group attached to an ethyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(9H-Fluoren-9-yl)ethyl]acetamide typically involves the reaction of 9H-fluorene with ethylamine, followed by acetylation. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(9H-Fluoren-9-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted fluorenyl compounds.
Scientific Research Applications
N-[2-(9H-Fluoren-9-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(9H-Fluoren-9-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, the acetamide group can form hydrogen bonds with proteins, influencing their structure and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(9-Ethyl-9H-fluoren-2-yl)-acetamide
- Acetamide, N-acetyl-N-9H-fluoren-2-yl-
- Acetamide, N-9H-fluoren-2-yl-N-hydroxy-
Uniqueness
N-[2-(9H-Fluoren-9-yl)ethyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
62506-86-9 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[2-(9H-fluoren-9-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H17NO/c1-12(19)18-11-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-11H2,1H3,(H,18,19) |
InChI Key |
BMSBNWBYLACTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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